Product packaging for 3-Methyldodecan-1-ol(Cat. No.:CAS No. 91377-01-4)

3-Methyldodecan-1-ol

Cat. No.: B2768658
CAS No.: 91377-01-4
M. Wt: 200.366
InChI Key: LHXXGASVJRBDNC-UHFFFAOYSA-N
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Description

3-Methyldodecan-1-ol is a saturated, branched-chain fatty alcohol of research interest due to its structural relationship to biologically active compounds. This C13 alcohol is characterized by a methyl branch at the third carbon, a structure that can influence its physical properties, such as melting point and solubility, compared to its straight-chain isomers . In industrial research, fatty alcohols like 1-dodecanol are fundamental in the synthesis of surfactants, lubricants, and emulsifiers . The branching in this compound may be exploited to create specialty esters with unique performance characteristics for applications in polymers, coatings, and detergent formulations . In biochemical and ecological research, saturated and unsaturated C12 and C13 alcohols are frequently investigated as pheromones or trail-following signals in insects . The specific structure of this compound makes it a valuable candidate for studies in chemical ecology, such as exploring the structure-activity relationships in insect behavior modification. As a fatty alcohol, its potential metabolism in biological systems may involve pathways similar to other aliphatic hydrocarbons, which can be oxidized to their corresponding alcohols and further to fatty acids . This product is provided for laboratory research purposes only. It is strictly labeled as "For Research Use Only" (RUO) and is not intended for diagnostic, therapeutic, or any other human or veterinary use. Researchers should consult the safety data sheet (SDS) prior to use and handle the compound with appropriate precautions.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C13H28O B2768658 3-Methyldodecan-1-ol CAS No. 91377-01-4

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-methyldodecan-1-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H28O/c1-3-4-5-6-7-8-9-10-13(2)11-12-14/h13-14H,3-12H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LHXXGASVJRBDNC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCC(C)CCO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H28O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

200.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Pathways and Advanced Chemical Transformations of 3 Methyldodecan 1 Ol

Stereoselective Synthesis of 3-Methyldodecan-1-ol Enantiomers

Achieving high levels of stereocontrol is paramount for obtaining the individual enantiomers of this compound. Methodologies are broadly categorized into asymmetric synthesis, where a new stereocenter is created selectively, and resolution, where a racemic mixture is separated. ethz.ch

Asymmetric synthesis aims to introduce the chiral center at C-3 in a controlled manner, leading directly to an enantiomerically enriched product. This can be accomplished through the use of chiral auxiliaries, chiral catalysts, or enzymatic processes. ethz.chdu.ac.in

Chiral auxiliaries are stereogenic groups that are temporarily attached to a substrate to direct the stereochemical outcome of a subsequent reaction. sigmaaldrich.comwikipedia.org After the desired stereocenter is created, the auxiliary is removed and can often be recycled. sigmaaldrich.com A common and powerful class of chiral auxiliaries are the oxazolidinones, popularized by David A. Evans. wikipedia.org

A well-established strategy for synthesizing chiral 2-methyl-substituted primary alcohols, a structure closely related to this compound, involves the asymmetric alkylation of an N-acyloxazolidinone. nih.gov This methodology can be adapted for this compound. The general sequence involves:

Acylation of a chiral oxazolidinone, such as (R)-4-benzyloxazolidin-2-one, with an appropriate acyl chloride.

Formation of a boron or sodium enolate, which is then alkylated with a high degree of diastereoselectivity. The chiral auxiliary shields one face of the enolate, directing the incoming electrophile to the opposite face. du.ac.in

Reductive cleavage of the auxiliary to yield the desired enantiomerically pure primary alcohol. nih.gov

For instance, the synthesis of (S)-2-methyldodecan-1-ol was achieved with a high yield and enantiomeric excess using this approach. nih.gov

Table 1: Example of Chiral Auxiliary Application in a Related Synthesis Data derived from the synthesis of (S)-2-methyldodecan-1-ol.

Step Reactants Product Yield Diastereomeric Ratio (dr) / Enantiomeric Excess (ee) Reference
Alkylation (S)-4-benzyl-3-(dodecanoyl)oxazolidin-2-one, NaHMDS, Methyl Iodide (S)-4-benzyl-3-((S)-2-methyldodecanoyl)oxazolidin-2-one 62% >99:1 dr nih.gov
Reduction (S)-4-benzyl-3-((S)-2-methyldodecanoyl)oxazolidin-2-one, NaBH₄ (S)-2-methyldodecan-1-ol 88% 98% ee nih.gov

Catalytic asymmetric synthesis utilizes a substoichiometric amount of a chiral catalyst to generate an enantiomerically enriched product. ethz.chrsc.org Transition-metal catalysts, often complexed with chiral ligands, are frequently employed for reactions like asymmetric hydrogenation or aldol (B89426) reactions that can establish chiral alcohol centers. nih.govencyclopedia.pub

Biocatalysis offers a green and highly selective alternative to traditional chemical methods for producing enantiopure alcohols. researchgate.net Enzymes, particularly lipases and alcohol dehydrogenases (ADHs), operate under mild conditions and exhibit remarkable enantioselectivity. encyclopedia.pubresearchgate.net

The most common enzymatic strategy for obtaining enantiopure alcohols is the kinetic resolution (KR) of a racemic mixture. encyclopedia.pubnih.gov In a typical lipase-catalyzed KR, a racemic alcohol is subjected to acylation. The enzyme selectively acylates one enantiomer at a much faster rate, allowing for the separation of the slower-reacting alcohol enantiomer from the acylated enantiomer. encyclopedia.pub Lipases from Candida rugosa (CRL) and Pseudomonas fluorescens (PFL) are widely used for this purpose. rsc.orgcore.ac.uk

A chemoenzymatic approach combines chemical synthesis with biocatalytic steps. d-nb.infofrontiersin.org For example, a racemic alcohol can be prepared chemically, followed by enzymatic resolution to obtain the desired enantiomer. core.ac.ukoup.com A key intermediate for the synthesis of methyl-branched pheromones, (R)- and (S)-12-(tetrahydropyranyloxy)-3-methyldodecan-1-ol, was prepared via a chemoenzymatic route. acs.org This involved the lipase-catalyzed resolution of a related precursor, 3-methyl-3-buten-1-ol (B123568). acs.org

Table 2: Key Enzymatic Strategies for Enantiopure Alcohol Synthesis

Strategy Description Key Enzymes Reference
Kinetic Resolution (KR) Enantioselective acylation or hydrolysis of a racemic alcohol, leaving one enantiomer unreacted. Lipases (e.g., PPL, CRL, Lipase PS) encyclopedia.pubrsc.org
Asymmetric Reduction Enantioselective reduction of a prochiral ketone to a chiral secondary alcohol. Alcohol Dehydrogenases (ADHs), Ketoreductases (KREDs) nih.govrsc.orgresearchgate.net
Dynamic Kinetic Resolution (DKR) Combines KR with in situ racemization of the slower-reacting enantiomer, allowing for a theoretical 100% yield of a single enantiomeric product. Lipase + Metal Catalyst (e.g., Ru-based) encyclopedia.pub

Diastereoselective reactions are crucial when a molecule already contains one or more chiral centers and a new one is being introduced. The existing stereocenters influence the stereochemical outcome of the reaction, favoring the formation of one diastereomer over others. sbq.org.br While this compound itself has only one stereocenter, diastereoselective reactions are fundamental in its synthesis from more complex chiral precursors or when it is used as a building block. sakura.ne.jp

For example, the synthesis of a versatile chiron for methyl-branched pheromones, (R)- and (S)-12-(tetrahydropyranyloxy)-3-methyldodecan-1-ol, was accomplished starting from the chiral building block (R)-citronellene. acs.org The synthetic sequence involved multiple steps where the stereochemistry of the starting material directed the formation of subsequent stereocenters.

The total synthesis of long-chain methyl-branched alcohols is a challenging area of organic synthesis, often requiring multi-step sequences where each stereocenter must be installed individually and with high fidelity. nih.gov These strategies are broadly applicable to molecules like this compound.

Two primary strategies are employed:

Chiral Pool Synthesis : This approach utilizes readily available, enantiomerically pure natural products (the "chiral pool"), such as amino acids, sugars, or terpenes like citronellene, as starting materials. ethz.ch The inherent chirality of the starting material is transferred through the synthetic sequence to the final product. acs.org

Asymmetric Synthesis : This strategy builds the carbon chain while introducing chirality through asymmetric reactions, such as catalytic asymmetric hydrogenation or alkylations using chiral auxiliaries. nih.govnih.gov An iridium-catalyzed asymmetric alkene hydrogenation has been highlighted as a particularly effective strategy for preparing saturated isoprenoids and other methyl-branched structures. nih.gov

A unified approach often combines these strategies, using key chiral building blocks that are themselves prepared via asymmetric synthesis. pherobase.comnih.gov

Asymmetric Synthetic Methodologies for Chiral Centers

Enzymatic and Chemoenzymatic Approaches to Enantiopure Alcohols

Classical and Modern Chemical Synthesis Routes

Beyond stereoselective methods, various classical and modern synthetic routes can produce racemic this compound. A common approach involves Grignard reactions. For example, the reaction of nonylmagnesium bromide with methyloxirane would yield 3-methyldodecan-2-ol, which could then potentially be further manipulated. A more direct route could involve the reaction of a suitable Grignard reagent with an epoxide or the reduction of a corresponding carboxylic acid or ester, such as methyl 3-methyldodecanoate.

A reported synthesis of the protected derivative 12-(tetrahydropyranyloxy)-3-methyldodecan-1-ol started from 3-methyl-3-buten-1-ol. acs.org The key steps included hydroboration-oxidation, protection of the resulting alcohol, and a series of chain-extension steps to build the full dodecanol (B89629) backbone. acs.org

Reduction of Aldehyde and Ketone Precursors

The synthesis of this compound can be achieved through the reduction of its corresponding aldehyde precursor, 3-methyldodecanal (B82856). This transformation is a fundamental reaction in organic chemistry, often employing various reducing agents to achieve high yields and selectivity.

One established method involves the liquid-phase catalytic hydrogenation of aldehydes to their corresponding primary alcohols. A notable catalyst system for this process utilizes a reduced mixture of solid copper oxide (CuO) and zinc oxide (ZnO), promoted by aluminum. This heterogeneous catalyst has demonstrated high efficiency, achieving 100% conversion of the aldehyde with 100% selectivity for the desired alcohol under moderate pressure conditions (400-500 psig) and temperatures between 130°C and 170°C. google.com An important advantage of this catalyst system is its robustness, maintaining its activity even in the presence of impurities like trialkyl amines, which might be carried over from the aldehyde synthesis steps. google.com

For instance, the hydrogenation of isobutyraldehyde (B47883) to isobutyl alcohol using a CuO/ZnO/Aluminum oxide catalyst in methanol (B129727) at 170°C and 400-500 psig resulted in complete conversion and selectivity. google.com This provides a strong precedent for the effective reduction of branched-chain aldehydes like 3-methyldodecanal.

Another approach is the vapor-phase hydrogenation using copper-chromium-potassium (Cu-Cr-K) catalysts. This method is effective for the reduction of related branched aldehydes, such as 2-methyl-1-dodecanal, to its corresponding alcohol. The process typically involves activating the catalyst by reduction in a hydrogen atmosphere at elevated temperatures (e.g., 230°C) before introducing the aldehyde in a continuous flow of hydrogen.

The choice of reducing agent and reaction conditions can be tailored to optimize the yield and purity of this compound. The table below summarizes key aspects of these reduction methods.

Catalyst SystemPrecursorReaction PhaseTemperaturePressureConversionSelectivity
CuO/ZnO/AluminumAldehydesLiquid130-170°C400-500 psig100%100%
Cu-Cr-K2-Methyl-1-dodecanalVapor~230°C (activation)-HighHigh

Grignard Reactions in Branched Alcohol Synthesis

Grignard reactions represent a powerful and versatile method for the formation of carbon-carbon bonds and the synthesis of alcohols with specific branching patterns. The synthesis of this compound can be envisioned through the strategic application of Grignard reagents with appropriate carbonyl compounds.

A general pathway to a primary alcohol like this compound involves the reaction of a Grignard reagent with formaldehyde (B43269). To synthesize this compound, a Grignard reagent derived from 1-bromo-2-methylundecane would be required. This reagent, upon reaction with formaldehyde followed by acidic workup, would yield the target alcohol. The Grignard reagent is typically prepared by reacting the corresponding alkyl halide with magnesium metal in an anhydrous ether solvent, such as diethyl ether. acechemistry.co.ukleah4sci.com

The general mechanism for a Grignard reaction with a carbonyl compound involves the following steps:

Formation of the Grignard Reagent: The alkyl halide reacts with magnesium in an ether solvent.

Nucleophilic Attack: The highly nucleophilic carbon of the Grignard reagent attacks the electrophilic carbonyl carbon. libretexts.org

Formation of an Alkoxide Intermediate: This attack results in the formation of a magnesium alkoxide intermediate. libretexts.org

Protonation: Subsequent treatment with a dilute acid protonates the alkoxide to yield the final alcohol product. libretexts.org

The versatility of the Grignard reaction allows for the synthesis of various types of alcohols:

Primary alcohols are formed from the reaction of a Grignard reagent with formaldehyde. libretexts.org

Secondary alcohols result from the reaction with other aldehydes. libretexts.org

Tertiary alcohols are produced from the reaction with ketones. libretexts.org

For example, the synthesis of 3-methyl-3-buten-1-ol has been demonstrated by reacting methallyl Grignard reagent with formaldehyde. google.com This highlights the applicability of this methodology for creating primary alcohols with branching near the hydroxyl group. The table below outlines the general products of Grignard reactions with different carbonyl compounds.

Carbonyl CompoundGrignard Reagent Product
FormaldehydePrimary Alcohol
Other AldehydesSecondary Alcohol
KetonesTertiary Alcohol

Alkylation Reactions in the Formation of Branched-Chain Alcohols

Alkylation reactions are fundamental in organic synthesis for constructing carbon-carbon bonds and are crucial for creating the branched structures found in molecules like this compound. mt.com These reactions involve the transfer of an alkyl group from one molecule to another. mt.com

A more modern and atom-economical approach is hydrogen-borrowing catalysis (also known as hydrogen autotransfer). This strategy enables the use of alcohols as alkylating agents for enolates, with water being the only stoichiometric byproduct. nih.govrsc.org In this process, a transition metal catalyst temporarily "borrows" hydrogen from an alcohol to oxidize it to an aldehyde or ketone. This carbonyl intermediate then reacts with a nucleophile (like an enolate). The catalyst then returns the borrowed hydrogen to the resulting intermediate, hydrogenating it to the final alkylated product. Iridium and iron complexes have been shown to be effective catalysts for such transformations, allowing for the β-alkylation of primary alcohols to form branched products. nih.govacs.org

For instance, iridium catalysts have been used for the alkylation of ketones with primary and secondary alcohols to form branched products. nih.gov Similarly, iron-catalyzed β-alkylation of 2-arylethanol derivatives with other alcohols has been successfully demonstrated. acs.org

The following table summarizes key features of these alkylation methods for branched alcohol synthesis.

Reaction TypeKey FeaturesCatalysts
Guerbet ReactionSelf-condensation of alcohols to form higher branched alcohols.Transition metals (e.g., Cu) and solid base catalysts. rsc.org
Hydrogen-Borrowing CatalysisAlcohols used as alkylating agents; water is the only byproduct.Transition metal complexes (e.g., Iridium, Iron). nih.govacs.org

Catalytic Hydrogenation Methods

Catalytic hydrogenation is a critical step in many synthetic routes to produce alcohols, including branched-chain alcohols like this compound. This process typically involves the reaction of a substrate with hydrogen gas in the presence of a metal catalyst.

Homogeneous catalysis also offers pathways to branched alcohols via hydrogenation. For instance, a homogeneous catalytic system of Ru₃(CO)₁₂/Rh₂(CO)₄Cl₂/LiI-DMI has been shown to effectively catalyze the hydrogenation of CO₂ to a mixture of linear and branched C₂₊ alcohols, including propanol, 2-methyl propanol, and butanol, with high selectivity for C₂₊ alcohols (up to 96.4%). rsc.org While not a direct synthesis of this compound, this demonstrates the potential of homogeneous catalysis to produce branched alcohol structures from simple feedstocks.

The hydroformylation of olefins, followed by hydrogenation, is a major industrial route to alcohols. This process, also known as the oxo process, can be adapted to produce branched aldehydes and subsequently branched alcohols. perfumerflavorist.comgoogle.com For example, hydroformylation of specific olefins can yield a mixture of aldehydes, including 3-methyldodecanal, which can then be hydrogenated to the corresponding alcohol. google.com

The table below provides an overview of different catalytic hydrogenation applications in the synthesis of branched alcohols.

ApplicationCatalystsKey Features
Guerbet Reaction (Final Step)Copper, Noble MetalsHydrogenates an unsaturated aldehyde to a saturated branched alcohol. rsc.org
CO₂ HydrogenationHomogeneous Ru/Rh complexesProduces a mixture of linear and branched C₂₊ alcohols. rsc.org
Post-HydroformylationSulfur-insensitive catalysts (e.g., sulfided Co, Mo, Ni)Reduces branched aldehydes to their corresponding alcohols. google.com

Biotransformation and Biotechnological Production of this compound and Related Compounds

Microbial Production Systems and Engineered Strains

The biosynthesis of branched long-chain fatty alcohols (BLFLs), a class of compounds that includes this compound, has been successfully demonstrated in engineered microbial hosts, primarily Escherichia coli. d-nb.info These biotechnological approaches offer a renewable alternative to chemical synthesis. d-nb.info The core strategy involves engineering the microbe's metabolic pathways to channel carbon flux from simple sugars like glucose towards the production of branched-chain fatty acids (BCFAs), which are the immediate precursors to BLFLs. d-nb.infonih.gov

Key genetic modifications to establish BLFL production in E. coli include:

Overexpression of a branched-chain α-keto acid dehydrogenase complex (BKD): This enhances the supply of branched-chain acyl-CoA primers, which are essential for initiating the synthesis of BCFAs. d-nb.info

Introduction of a branched-chain-acyl-CoA-specific β-ketoacyl-acyl-carrier protein synthase (FabH): This enzyme specifically utilizes the branched-chain primers to kickstart the fatty acid synthesis cycle. d-nb.info

Engineering of protein lipoylation pathways: This was found to be a critical bottleneck, and optimizing the lipoylation of the BKD complex dramatically increased BCFA production. nih.gov

Expression of a fatty acid-to-alcohol conversion pathway: This typically involves a two-step enzymatic process where a carboxylic acid reductase (CAR) converts the BCFA to a branched-chain aldehyde, which is then reduced to the final BLFL by an alcohol dehydrogenase (ADH). conicet.gov.arnih.gov

Using these modular engineering strategies, researchers have achieved significant titers of BLFLs. For example, one study reported a production of 350 mg/L of BLFLs in a fed-batch fermenter with an engineered E. coli strain that overexpressed 14 genes from 6 engineered operons. d-nb.info Furthermore, fine-tuning the supply of α-keto acid precursors allowed for the selective production of either odd-chain or even-chain BLFLs. d-nb.info

Another approach involves a coculture system, where two different engineered E. coli strains work in tandem. unr.edu.ar One strain is optimized for the synthesis and release of a short branched-chain alcohol, while the second strain synthesizes a multi-methyl-branched fatty acid and esterifies it with the alcohol provided by the first strain. This strategy can alleviate the metabolic burden on a single strain and has been shown to improve the production of branched esters. unr.edu.ar

The table below summarizes key engineered strains and their production capabilities for branched-chain fatty acids and alcohols.

Engineered Strain / SystemKey Genetic ModificationsProductTiter / Percentage
Engineered E. coliOverexpression of BKD, FabH, TesA; optimized lipoylation pathwayBranched-chain fatty acids (BCFAs)276 mg/L (85% of total FFAs) nih.gov
Engineered E. coliModular engineering of α-keto acid supply and alcohol production modules (14 genes)Branched long-chain fatty alcohols (BLFLs)350 mg/L d-nb.info
E. coli CocultureTwo strains: one for branched-chain alcohol production, one for branched fatty acid and ester synthesisBranched-chain esters45% improvement over monoculture unr.edu.ar

Enzymatic Catalysis in Biosynthesis

The biosynthesis of this compound and related branched-chain alcohols relies on a cascade of specific enzymatic reactions. These enzymes provide the catalytic machinery to build the carbon backbone and introduce the characteristic functional groups.

The initial and most critical steps involve the formation of branched-chain fatty acid precursors. This process is distinct from the typical straight-chain fatty acid synthesis. Key enzymes include:

Branched-chain α-keto acid dehydrogenase (BKD): This complex provides the branched-chain acyl-CoA primers (e.g., isobutyryl-CoA, 2-methylbutyryl-CoA) necessary to initiate the synthesis of branched-chain fatty acids. d-nb.info

β-Ketoacyl-acyl-carrier protein (ACP) synthase III (FabH): A specific FabH with a preference for branched-chain acyl-CoA primers is crucial for channeling these starters into the fatty acid synthesis (FAS) pathway. d-nb.info

Once the branched-chain fatty acid (or its acyl-ACP/acyl-CoA derivative) is formed, its conversion to a primary alcohol is typically a two-step process:

Reduction to an Aldehyde: This step is often catalyzed by a Carboxylic Acid Reductase (CAR) . CARs are large, multi-domain enzymes that activate the carboxylic acid using ATP and then reduce it to an aldehyde using NADPH as the reductant. nih.gov

Reduction to an Alcohol: The resulting aldehyde is then reduced to the final alcohol by an Alcohol Dehydrogenase (ADH) . conicet.gov.arnih.gov

Another important class of enzymes involved in the metabolism of related compounds are cytochrome P450 monooxygenases (CYPs) . While not directly synthesizing this compound, these enzymes are known for their ability to hydroxylate unactivated C-H bonds in alkanes and fatty acids. nih.govrsc.orgcore.ac.uk For instance, CYP96A15 in Arabidopsis functions as a midchain alkane hydroxylase, converting alkanes to secondary alcohols and ketones. nih.gov In bacteria, P450s can hydroxylate the terminal methyl group of both straight and branched-chain fatty acids. rsc.org This enzymatic capability is fundamental to biotransformation processes where a hydrocarbon substrate is converted into a more functionalized molecule like an alcohol.

The table below outlines the key enzymes and their roles in the biosynthesis of branched-chain alcohols.

Enzyme ClassSpecific Enzyme ExampleRole in BiosynthesisCofactors
DehydrogenaseBranched-chain α-keto acid dehydrogenase (BKD)Provides branched-chain primers for BCFA synthesis. d-nb.infoNAD⁺, CoA
Synthaseβ-Ketoacyl-ACP synthase III (FabH)Initiates fatty acid elongation with branched primers. d-nb.info-
ReductaseCarboxylic Acid Reductase (CAR)Reduces branched-chain fatty acids to aldehydes. nih.govATP, NADPH
DehydrogenaseAlcohol Dehydrogenase (ADH)Reduces branched-chain aldehydes to primary alcohols. conicet.gov.arNADH/NADPH
MonooxygenaseCytochrome P450 (e.g., CYP96A15)Hydroxylates alkanes and fatty acids. nih.govrsc.orgNADPH, O₂

Derivatization Strategies for Structural Modification and Functionalization

The hydroxyl group of this compound serves as a versatile anchor for a variety of chemical transformations. Derivatization strategies are employed not only to alter the molecule's physical properties but also to introduce new functionalities, enabling its use as a building block in more complex syntheses or as a labeled compound for analytical research. These modifications typically involve reactions targeting the primary alcohol, leading to the formation of esters, ethers, halides, and other functional derivatives.

Formation of Esters and Ethers for Research Purposes

The conversion of this compound into esters and ethers is a fundamental strategy for its functionalization. These derivatives are often synthesized for specific research applications, such as improving analytical detection, acting as intermediates in multi-step syntheses, or studying structure-activity relationships.

Esterification is a common derivatization procedure for alcohols, aimed at increasing volatility and improving chromatographic properties for analysis. researchgate.net Standard methods include the reaction with a carboxylic acid or its derivative, such as an acyl chloride or anhydride (B1165640). For research purposes, specialized esters are often created. For instance, derivatization with reagents containing fluorinated groups, like pentafluorobenzoyl chloride, can significantly enhance detection sensitivity in gas chromatography/mass spectrometry (GC/MS) with negative ion chemical ionization. nih.gov Another approach involves forming picolinyl esters, which aids in the structural determination of long-chain branched alcohols by mass spectrometry. researchgate.net

The Mitsunobu reaction is a particularly powerful method for esterification, especially when mild conditions are required. nih.gov This reaction utilizes a phosphine, such as triphenylphosphine (B44618) (TPP), and an azodicarboxylate, like diethyl azodicarboxylate (DEAD), to activate the alcohol for nucleophilic attack by a carboxylic acid. wikipedia.orgwordpress.com A key feature of the Mitsunobu reaction is that it proceeds with a complete inversion of stereochemistry at the alcohol's carbon center, which is a critical consideration for chiral secondary alcohols. nih.govorganic-chemistry.org While this compound is a primary alcohol, this method remains highly effective for coupling it with a wide range of acidic nucleophiles under neutral conditions. organic-chemistry.org

For applications in chiral recognition, long-chain branched alcohols can be reacted with highly fluorescent chiral derivatization reagents, such as those containing an anthracene (B1667546) moiety, to form diastereomeric esters. tcichemicals.com These esters can then be separated and quantified using High-Performance Liquid Chromatography (HPLC), allowing for the determination of enantiomeric purity. tcichemicals.com

Ether synthesis provides another route for modification. The Williamson ether synthesis, involving the deprotonation of the alcohol to form an alkoxide followed by reaction with an alkyl halide, is a classic method. For a primary alcohol like this compound, this reaction is generally efficient. Additionally, silyl (B83357) ethers are commonly formed as protecting groups in organic synthesis, where the hydroxyl group is temporarily masked with a reagent like tert-butyldimethylsilyl chloride (TBDMSCl) to prevent it from reacting in subsequent synthetic steps.

Table 1: Selected Methods for Ester and Ether Formation from this compound

Derivative Type Reaction Name/Method Reagents Purpose/Application Citation(s)
Esters Acylation Carboxylic Acid (e.g., Acetic Acid), Acid Catalyst (e.g., H₂SO₄) General ester synthesis olabs.edu.in
Acylation Acyl Halide (e.g., Pentafluorobenzoyl chloride), Base Enhanced analytical detection (GC/MS) nih.gov
Mitsunobu Reaction Carboxylic Acid, Triphenylphosphine (TPP), Diethyl azodicarboxylate (DEAD) Mild conditions, coupling with diverse acids nih.govwikipedia.orgorganic-chemistry.org
Chiral Derivatization Chiral Carboxylic Acid Reagent (e.g., Anthracene-based) Formation of diastereomers for HPLC analysis tcichemicals.com
Ethers Williamson Ether Synthesis Base (e.g., NaH), Alkyl Halide (e.g., CH₃I) Synthesis of alkyl ethers mdpi.com
Silylation Silyl Halide (e.g., TBDMSCl), Base (e.g., Imidazole) Protection of the hydroxyl group for multi-step synthesis

Conversion to Halides and Other Functional Groups

The transformation of the hydroxyl group of this compound into a halide or another functional group is a critical step for expanding its synthetic utility. This conversion often turns the poorly-leaving hydroxyl group into a much better leaving group, facilitating subsequent nucleophilic substitution reactions.

Conversion to Halides The direct conversion of primary alcohols to alkyl halides is a well-established process. libretexts.org To synthesize the corresponding alkyl chloride, thionyl chloride (SOCl₂) is a commonly used reagent, often in the presence of a base like pyridine. chemistrysteps.com This reaction is advantageous because the byproducts, sulfur dioxide (SO₂) and hydrogen chloride (HCl), are gases, which simplifies product purification. libretexts.org For the synthesis of alkyl bromides, phosphorus tribromide (PBr₃) is the reagent of choice. libretexts.org Both of these reactions typically proceed via an Sₙ2 mechanism for primary alcohols, involving nucleophilic attack by the halide on an activated intermediate. chemistrysteps.com

Conversion to Other Functional Groups via Sulfonate Esters A more versatile strategy for functionalization involves a two-step process: first converting the alcohol into a sulfonate ester, followed by nucleophilic substitution. masterorganicchemistry.com The hydroxyl group of this compound can be reacted with p-toluenesulfonyl chloride (TsCl) or methanesulfonyl chloride (MsCl) in the presence of a base (e.g., pyridine) to form a tosylate (OTs) or mesylate (OMs), respectively. ucalgary.ca

This initial step is crucial because it transforms the hydroxyl into an excellent leaving group—the tosylate or mesylate anion—which is the conjugate base of a strong acid. masterorganicchemistry.comucalgary.ca A significant advantage of this method is that the formation of the sulfonate ester occurs without changing the stereochemistry of the carbon atom attached to the oxygen. masterorganicchemistry.comlibretexts.org

Once formed, the 3-methyldodecyl tosylate or mesylate becomes a prime substrate for Sₙ2 reactions. It can react with a wide array of nucleophiles to introduce various new functional groups. For example, reaction with sodium azide (B81097) (NaN₃) yields an alkyl azide, reaction with sodium cyanide (NaCN) produces a nitrile, and reaction with a thiolate (RS⁻) gives a thioether.

Direct Conversion using the Mitsunobu Reaction The Mitsunobu reaction offers a direct pathway for converting alcohols to several other functional groups. organic-chemistry.org By using alternative nucleophiles in place of carboxylic acids, various derivatives can be synthesized. For example, using hydrazoic acid (HN₃) or an imide like phthalimide (B116566) can introduce a nitrogen functionality. nih.govorganic-chemistry.org The reaction with phthalimide, followed by hydrolysis (the Gabriel synthesis), provides a route to the corresponding primary amine. organic-chemistry.org

Table 2: Methods for Conversion of this compound to Halides and Other Functional Groups

Target Functional Group Reagent(s) Intermediate Reaction Type Citation(s)
Alkyl Chloride (-Cl) Thionyl Chloride (SOCl₂) N/A (Direct) Nucleophilic Substitution libretexts.orgchemistrysteps.com
Alkyl Bromide (-Br) Phosphorus Tribromide (PBr₃) N/A (Direct) Nucleophilic Substitution libretexts.org
Tosylate (-OTs) p-Toluenesulfonyl chloride (TsCl), Pyridine N/A Sulfonate Ester Formation masterorganicchemistry.comucalgary.ca
Mesylate (-OMs) Methanesulfonyl chloride (MsCl), Pyridine N/A Sulfonate Ester Formation masterorganicchemistry.comucalgary.ca

| Azide (-N₃) | 1. TsCl, Pyridine 2. Sodium Azide (NaN₃) | 3-Methyldodecyl tosylate | Sₙ2 | organic-chemistry.org | | Nitrile (-CN) | 1. TsCl, Pyridine 2. Sodium Cyanide (NaCN) | 3-Methyldodecyl tosylate | Sₙ2 | pearson.com | | Thioether (-SR) | 1. TsCl, Pyridine 2. Sodium Thiolate (NaSR) | 3-Methyldodecyl tosylate | Sₙ2 | pearson.com | | Phthalimide | Phthalimide, TPP, DEAD | N/A (Direct) | Mitsunobu Reaction | organic-chemistry.org |

Occurrence and Biological Functions of 3 Methyldodecan 1 Ol in Natural Systems

Identification and Distribution in Natural Extracts

The detection of 3-Methyldodecan-1-ol and its structural isomers in natural sources highlights the diversity of branched-chain fatty alcohol biosynthesis in the natural world. These compounds are often part of complex mixtures of volatile organic compounds (VOCs).

While the direct identification of this compound in plant essential oils is not extensively documented, the presence of its structural isomers and other long-chain branched alcohols is known. For instance, 2-Methyldodecan-1-ol has been identified as a volatile component in the essential oil of sour orange (Citrus aurantium L.). cambridge.org Studies on St. John's Wort (Hypericum perforatum) have revealed the presence of "branched tetradecanol" and 2-methyldodecane (B72444) in the essential oils from some populations, indicating that the biosynthetic pathways for such compounds exist within the plant kingdom. mdpi.complantprotection.pl The chemical profile of essential oils can, however, show significant variability based on the plant's origin and environmental conditions. ekb.egpnas.org This variability underscores the complexity of plant secondary metabolism.

The general composition of plant essential oils frequently includes a variety of alcohols, which contribute to their aromatic and therapeutic properties. slu.se Floral scents, for example, are complex bouquets of VOCs, with alcohols like linalool (B1675412) and phenethyl alcohol being common constituents in many flowers, such as roses and jasmine. nih.govcompoundchem.com

Table 1: Identification of this compound and Related Compounds in Plant Volatiles
CompoundPlant SpeciesPlant PartReference(s)
2-Methyldodecan-1-olCitrus aurantium (Sour Orange)Small Green Branches cambridge.org
Branched tetradecanolHypericum perforatum (St. John's Wort)Aerial Parts mdpi.com
2-MethyldodecaneHypericum perforatum (St. John's Wort)Aerial Parts mdpi.complantprotection.pl

Microorganisms, particularly fungi and bacteria, are known to produce a wide array of volatile organic compounds (VOCs). wmich.edu While direct evidence for the production of this compound by microbes is limited in the reviewed literature, the synthesis of other branched-chain alcohols is well-established. For example, the fungus Malassezia furfur, a component of the human skin microbiota, produces 3-methylbutan-1-ol. sakura.ne.jprsc.org Similarly, various actinobacteria strains have been found to produce 3-methyl-butan-1-ol and 2-methyl-butan-1-ol. researchgate.net

Fungi of the genus Trichoderma are notable for their production of diverse VOCs, including various alcohols, which play a role in their antagonistic interactions with other fungi. mdpi.comekb.egfrontiersin.orgareeo.ac.ir The production of specific VOCs by fungi is often dependent on the growth substrate, highlighting the adaptability of their metabolic pathways. bioone.org For instance, the fermentation of glycerol (B35011) by certain bacteria has been a known microbial process for over a century, leading to products like 1,3-propanediol. acs.org While these examples involve shorter-chain alcohols, they demonstrate the microbial capacity for synthesizing branched-chain alcohol structures.

Chemical signals are a fundamental aspect of communication in the animal kingdom. imrpress.com In terrestrial vertebrates, these signals often take the form of complex chemical mixtures released from specialized glands. massey.ac.nz The uropygial gland, or preen gland, of birds is a primary source of such secretions, producing a complex oil that is spread over the feathers. jst.go.jpsakura.ne.jppherobase.com

Research into the chemical composition of these secretions has revealed significant variation between species. Notably, a study comparing the uropygial gland secretions of two closely related seabirds, the blue petrel and the Antarctic prion, found that the secretions of the Antarctic prion contained a higher proportion of 3-methyl substituted esters. areeo.ac.ir This finding strongly suggests the presence of this compound as a precursor alcohol for these esters. The family Procellariiformes, which includes petrels and prions, is known for its highly developed olfactory system, and the specific composition of their preen oil is thought to play a role in species and individual recognition. cambridge.orgiff.com The secretions are composed of a complex mixture of aliphatic monoester waxes, fatty acids, and wax-alcohols. jst.go.jp

Detection in Microbial Metabolomes

Ecological Roles and Inter-Species Interactions

Semiochemicals, or information-conveying chemicals, mediate a vast array of interactions between organisms. wmich.edu this compound and its related compounds have been implicated in several of these ecological roles, from attracting mates to defending against pathogens.

Methyl-branched alcohols and their derivatives are a significant class of insect pheromones. rsc.orgnih.gov The specific structure, including the position of the methyl branch and the stereochemistry, is often crucial for species-specific communication. pnas.orgslu.se

A direct link between the this compound structure and insect semiochemicals is evident from synthetic chemistry research. Specifically, (R)- and (S)-12-(tetrahydropyranyloxy)-3-methyldodecan-1-ol has been prepared as a versatile building block for the synthesis of various methyl-branched insect pheromones. jst.go.jpCurrent time information in Nyong-et-Kellé, CM.mdpi.com This demonstrates the relevance of the this compound skeleton in constructing molecules with known pheromonal activity.

While this compound itself has not been definitively identified as a primary pheromone component for a specific insect in the reviewed literature, numerous structurally related compounds have. For example, methyl-branched ketones are sex pheromones for certain moth species, and other branched alcohols serve as aggregation pheromones in beetles. frontiersin.orgnih.gov This highlights the evolutionary significance of methyl-branching in the chemical language of insects.

Table 2: Examples of Methyl-Branched Semiochemicals in Insects
Compound ClassSpecific Compound ExampleInsect GroupFunctionReference(s)
Branched Diol(S)-3,7-dimethyl-2-oxo-oct-6-ene-1,3-diolColeoptera (Colorado potato beetle)Aggregation Pheromone frontiersin.org
Branched Ketones6-methyl-2-octadecanone, 14-methyl-2-octadecanoneLepidoptera (Moths)Sex Pheromone
Branched Alcohols(R)-2-methylbutan-1-olColeoptera (Longhorned beetle)Aggregation Pheromone
Branched Alcohol Precursor(R/S)-12-(tetrahydropyranyloxy)-3-methyldodecan-1-olN/A (Synthetic Precursor)Synthesis of Insect Pheromones jst.go.jpCurrent time information in Nyong-et-Kellé, CM.mdpi.com

Plants employ a sophisticated arsenal (B13267) of chemical defenses against pathogens and herbivores. compoundchem.com A key strategy is the production of herbivore-induced plant volatiles (HIPVs), which can repel attackers or attract the herbivores' natural enemies. nih.govmdpi.com This "cry for help" is a well-documented form of indirect defense. nih.gov

The involvement of long-chain branched alcohols in plant defense is supported by research on tomato plants. Tomato lines resistant to bacterial wilt, caused by Ralstonia solanacearum, were found to have elevated levels of 2-Methyl-1-dodecanol in their root exudates following inoculation with the pathogen. This suggests a direct role for this structural isomer of this compound in the plant's defense response.

More broadly, the release of various alcohols is a common feature of plant defense. For example, green leaf volatiles (GLVs), which include six-carbon alcohols like (Z)-3-hexen-1-ol, are rapidly released upon tissue damage and can prime the defenses of neighboring plants and other parts of the same plant. massey.ac.nzCurrent time information in Nyong-et-Kellé, CM. These alcohols and their derivatives can act as signaling molecules, preparing the plant for a more robust defense against subsequent attacks. The production of very-long-chain fatty acids (VLCFAs) and their derivatives is also crucial for forming the plant cuticle, the first physical barrier against pathogens, and for generating other defense-related signaling molecules.

Role in Chemical Communication in Vertebrates

The direct role of this compound as a semiochemical in vertebrate communication is not extensively documented in scientific literature. However, the importance of structurally similar long-chain alcohols in animal signaling is well-established, providing a basis for inferred function. For instance, various alcohols are identified components of the uropygial gland secretions in birds, which are believed to play a role in chemical communication and mate selection. oup.comoup.com While birds possess a functional olfactory system capable of detecting such compounds, specific evidence linking this compound to this function is pending. oup.com

In mammals, other branched-chain alcohols have been identified as potential pheromones. A study on the Rajapalayam dog breed identified several volatile compounds specific to the estrus phase that influence male reproductive behavior, including 2-octyldodecan-1-ol, highlighting the role of complex alcohols in mammalian chemical signaling. jabonline.in Although this compound was not identified in that specific study, the presence of analogous molecules in vertebrate secretions suggests a potential, yet unconfirmed, role in chemical communication.

Influence on Microbial Communities and Metabolism

The specific influence of this compound on microbial communities and their metabolism is an emerging area of research. Generally, long-chain alcohols and their derivatives are known to possess antimicrobial properties. Their mechanism of action often involves the disruption of microbial membranes, which can lead to cell lysis and inhibition of growth. Volatile organic compounds (VOCs) produced by fungi and bacteria, including various alcohols, are recognized as key mediators in intra- and inter-specific communication and defense. nih.govnih.gov

For example, the fungus Malassezia furfur, a common component of the human skin microbiome, produces a range of VOCs, including alcohols like 3-methylbutan-1-ol, with the profile of these volatiles changing based on the available lipid nutrients. nih.gov The production of such compounds suggests they play a role in shaping the microbial environment. While this compound is not explicitly named as a major metabolite in these studies, its structural similarity to known microbial volatiles points towards a potential role in microbial ecology. The metabolic activities of microorganisms are known to be influenced by the chemical environment, and the introduction of a carbon source like this compound could selectively affect the growth and metabolism of certain microbial species. nih.govmdpi.comfrontiersin.org

Biosynthetic Pathways and Metabolic Transformations in Organisms

Elucidation of Precursor Molecules and Enzymatic Steps

Specific biosynthetic pathways leading to this compound have not been fully elucidated. However, plausible routes can be inferred from known microbial metabolic processes for other branched-chain alcohols. A likely origin is the catabolism of branched-chain amino acids. In many bacteria, these amino acids undergo deamination, followed by decarboxylation and reduction, to form branched-chain alcohols. researchgate.net

Furthermore, chemoenzymatic syntheses of related compounds demonstrate the feasibility of biological production. Enzymes such as reductases and lipases are key to producing chiral alcohols. For example, baker's yeast has been used for the enantioselective reduction of ketones to produce optically active alcohols, which are then used as synthons for pheromones like (R)-10-methyldodecan-1-yl acetate. metu.edu.trresearchgate.net This suggests that specific oxidoreductase enzymes could catalyze the final step in the biosynthesis of this compound from a corresponding aldehyde or ketone precursor. The initial branched carbon skeleton could potentially be assembled through pathways related to fatty acid synthesis, incorporating a methyl group via a methyltransferase or starting from a branched-chain primer.

Catabolism and Biotransformation in Biological Systems

As a primary alcohol, this compound is susceptible to oxidation in biological systems. The most probable catabolic pathway involves a two-step oxidation. First, an alcohol dehydrogenase would oxidize the primary alcohol group to an aldehyde, forming 3-methyldodecanal (B82856). Subsequently, an aldehyde dehydrogenase would catalyze the oxidation of the aldehyde to the corresponding carboxylic acid, 3-methyldodecanoic acid. This pathway is common for the breakdown of primary alcohols.

This contrasts with the metabolic fate of its structural isomers, such as tertiary alcohols. Tertiary alcohols like 2-methyldodecan-2-ol (B2599986) are resistant to oxidation due to the absence of a hydrogen atom on the carbon bearing the hydroxyl group. Nevertheless, studies on 2-methyldodecan-2-ol have shown its abundance can decrease under high microbial metabolic activity, suggesting that even these more stable compounds can be utilized or transformed by microorganisms, albeit likely through different enzymatic pathways. The resulting 3-methyldodecanoic acid can then likely enter the beta-oxidation pathway for complete breakdown and energy production.

Modulation of Biological Activities through Structural Variants

Structural variations, such as the position of the methyl group or the hydroxyl group, significantly influence the physicochemical and biological properties of dodecanol (B89629) isomers.

The branching of the carbon chain in this compound, compared to the linear 1-dodecanol (B7769020), affects properties like volatility and solubility, which are critical for its function as a potential semiochemical or antimicrobial agent. The location of the methyl group along the chain (e.g., 2-methyl vs. 3-methyl vs. 11-methyl) creates distinct stereochemistry and molecular shapes, which can lead to different binding affinities with biological receptors and enzymes.

A key structural variation is the class of alcohol. This compound is a primary alcohol, making it susceptible to oxidation. In contrast, a tertiary isomer like 2-methyldodecan-2-ol is resistant to oxidation, giving it greater metabolic stability. This difference in reactivity is a critical determinant of the compound's persistence and function within a biological system. The amphiphilic nature of these molecules, with a polar hydroxyl head and a nonpolar hydrocarbon tail, allows them to interact with cell membranes, and subtle changes in structure can alter the nature of this interaction, thereby modulating their biological activity.

Investigating Potential Biological Activities Beyond Basic Characterization

While the fundamental roles of this compound are still being explored, research on its structural isomers suggests several avenues for investigation into its potential biological activities.

A significant area of interest is its potential as an antimicrobial agent. A study involving isomers of methyldodecanol tested their growth-inhibitory effects against virulent strains of human Mycobacterium tuberculosis. chemicalbook.com Specifically, 11-methyldodecan-1-ol was among the compounds evaluated, indicating that methyl-branched dodecanols are being investigated for their therapeutic potential. chemicalbook.com This provides a strong rationale for testing this compound against M. tuberculosis and other pathogenic bacteria.

Furthermore, related long-chain alcohols have shown other biological activities. For instance, dodecanol has been found to enhance the infection rates of pathogenic fungi on insect cuticles, suggesting a role as a biocontrol enhancer. This points to potential applications in agriculture or pest management. The general ability of long-chain alcohols to interact with lipid membranes also suggests possible investigation into their effects on various cellular processes beyond simple antimicrobial action, such as influencing membrane fluidity or the function of membrane-bound proteins.

Table 1: Summary of Research Findings on this compound and Related Compounds

Section Topic Key Findings Citations
3.2.3 Vertebrate Communication Direct evidence is lacking; however, structurally similar alcohols (e.g., 2-octyldodecan-1-ol) act as pheromones in mammals, and long-chain alcohols are present in avian secretions. oup.comoup.comjabonline.in
3.2.4 Microbial Influence Direct influence is unconfirmed; related long-chain alcohols possess antimicrobial properties by disrupting cell membranes. Volatile alcohols are known to mediate microbial interactions. nih.govnih.gov
3.3.1 Biosynthesis Specific pathways are unknown; plausible routes include catabolism of branched-chain amino acids and enzymatic reduction of precursors, similar to other synthesized methyl-branched alcohols. researchgate.netmetu.edu.trresearchgate.net
3.3.2 Catabolism As a primary alcohol, it is likely oxidized first to 3-methyldodecanal and then to 3-methyldodecanoic acid by dehydrogenases.
3.3.3 Structural Variants The position of the methyl group and the alcohol class (primary vs. tertiary) alter physicochemical properties, metabolic stability, and biological activity compared to isomers like 1-dodecanol and 2-methyldodecan-2-ol.

| 3.4 | Potential Activities | An isomer, 11-methyldodecan-1-ol, was tested against Mycobacterium tuberculosis, suggesting potential antitubercular activity for this compound. Related compounds show promise as biocontrol enhancers. | chemicalbook.com |

Table 2: List of Chemical Compounds Mentioned

Compound Name
1,2,4-trithiolane
1-dodecanol
11-methyldodecan-1-ol
2-methyl-1-dodecanol
2-methyldodecan-2-ol
2-methylpropan-1-ol
2-octyldodecan-1-ol
3-methyl-butan-1-ol
This compound
3-methyldodecanal
3-methyldodecanoic acid
4-methylheptanoic acid
4-methyloctanoic acid
Cepafungin I
Dodecanol

Research into Antimicrobial Mechanisms

While specific research targeting this compound is not extensively detailed in available literature, its antimicrobial properties can be understood by examining the mechanisms of action attributed to long-chain fatty alcohols and their derivatives. The primary mechanism by which these compounds exert their antimicrobial effect is through the disruption of the bacterial cell membrane. mdpi.combiorxiv.org This mode of action is broadly effective and circumvents many traditional bacterial resistance mechanisms that target specific enzymes or metabolic pathways. biorxiv.org

The structure of this compound, featuring a long, hydrophobic carbon chain and a polar hydroxyl group, is key to its interaction with bacterial cells. The hydrophobic tail readily integrates into the lipid bilayer of the cell membrane, disrupting the orderly arrangement of phospholipids. This interference compromises the membrane's structural integrity and fluidity, leading to several detrimental effects for the bacterium. mdpi.com The disruption can cause an increase in membrane permeability, resulting in the leakage of vital intracellular components such as ions, ATP, and nucleic acids, which ultimately leads to cell lysis and death. mdpi.com This mechanism has been shown to be effective against both Gram-positive and Gram-negative bacteria.

The general mechanisms by which natural compounds exhibit antimicrobial activity are varied, with membrane disruption being a significant strategy.

General Antimicrobial Mechanism Description Relevance to Fatty Alcohols
Inhibition of Cell Wall Synthesis Prevents the formation of the peptidoglycan layer, weakening the cell wall.Not the primary mechanism for fatty alcohols.
Alteration of Membrane Integrity Disrupts the plasma membrane, causing leakage of cellular contents. mdpi.comPrimary mechanism for long-chain fatty alcohols like this compound. mdpi.combiorxiv.org
Inhibition of Protein Synthesis Binds to ribosomes, preventing the translation of mRNA into proteins.Not the primary mechanism.
Inhibition of Nucleic Acid Synthesis Interferes with DNA replication or transcription.Not the primary mechanism.
Disruption of Metabolic Pathways Inhibits essential enzymes involved in cellular metabolism.Can be a secondary effect following membrane damage. mdpi.com

Antioxidant Research and Related Biochemical Pathways

Research into the specific antioxidant activity of this compound is limited; however, its potential role can be inferred from its chemical structure and its identification in natural sources known for their antioxidant properties. ajol.info Antioxidants are crucial for protecting organisms from oxidative stress, a condition caused by an imbalance between the production of reactive oxygen species (ROS) and the body's ability to neutralize them. cabidigitallibrary.orgscielo.br ROS can damage vital cellular components, including lipids, proteins, and DNA. cabidigitallibrary.org

The antioxidant potential of this compound is linked to its chemical nature as a primary alcohol. Primary alcohols can be oxidized, a process that allows them to donate hydrogen atoms or electrons to neutralize free radicals. This contrasts with tertiary alcohols, which are resistant to oxidation due to the absence of a hydrogen atom on the carbon bearing the hydroxyl group. Therefore, the biochemical pathway for its antioxidant action would likely involve its own oxidation, acting as a reducing agent to quench ROS.

Reactive Oxygen Species (ROS) Description Counteracting Antioxidant Systems
Superoxide anion (O₂•⁻) Generated by cellular respiration and various enzymes. nih.govSuperoxide Dismutase (SOD) enzymes. nih.gov
Hydrogen peroxide (H₂O₂) A product of SOD action and other oxidative processes; can cross membranes. nih.govCatalase, Peroxidases.
Hydroxyl radical (•OH) Extremely reactive; can damage most biomolecules. nih.govNon-enzymatic antioxidants (e.g., Glutathione, Ascorbate, Tocopherols). nih.gov
Singlet oxygen (¹O₂) A high-energy form of oxygen, often generated by photochemical reactions. nih.govCarotenoids, Tocopherols. nih.gov

Advanced Analytical Methodologies for the Characterization and Quantification of 3 Methyldodecan 1 Ol

Chromatographic Separation Techniques

Chromatography is a fundamental tool for separating 3-Methyldodecan-1-ol from complex mixtures, enabling its subsequent identification and quantification. Both gas and liquid chromatography platforms are employed, each offering distinct advantages.

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Analysis

Gas chromatography coupled with mass spectrometry (GC-MS) is a primary technique for the analysis of volatile and semi-volatile compounds like this compound. iiste.orginnovareacademics.in In this method, the compound is vaporized and separated based on its boiling point and interaction with a stationary phase within a capillary column before being detected by a mass spectrometer. The mass spectrometer fragments the molecule into characteristic ions, providing a unique mass spectrum that acts as a chemical fingerprint for identification. nist.gov

Typical GC-MS systems for analyzing long-chain alcohols utilize a non-polar or mid-polar capillary column, such as a 5% diphenyl-95% dimethyl polysiloxane column. nih.gov The temperature program is optimized to ensure the elution of the compound with a good peak shape and separation from other components in the sample.

ParameterTypical Value/ConditionPurpose
Column Type HP-5MS (5% Phenyl-Methylpolysiloxane)Provides good separation for semi-volatile compounds.
Injector Temp. 250 °CEnsures complete vaporization of the analyte.
Oven Program Initial 40-60°C, ramp 5-10°C/min to 280-300°CSeparates compounds based on boiling point.
Carrier Gas HeliumInert gas to move the analyte through the column.
MS Ion Source Electron Ionization (EI) at 70 eVStandard ionization method for creating reproducible mass spectra.
MS Detector Quadrupole or Ion TrapScans and detects fragment ions for identification.

This table presents typical parameters for the GC-MS analysis of long-chain alcohols, which would be applicable to this compound.

Headspace Solid-Phase Microextraction (HS-SPME) Coupled with GC-MS

For trace analysis of this compound in solid or liquid samples, Headspace Solid-Phase Microextraction (HS-SPME) is a powerful, solvent-free sample preparation technique. frontiersin.orgsrce.hr It involves exposing a fused-silica fiber coated with a sorbent material to the headspace (the gas phase above the sample). nih.gov Volatile analytes, like this compound, partition from the sample matrix into the headspace and are adsorbed onto the fiber. The fiber is then retracted and inserted directly into the hot GC injector, where the analytes are thermally desorbed onto the column for analysis. researchgate.netmdpi.com The choice of fiber coating, such as polydimethylsiloxane (B3030410) (PDMS) or divinylbenzene/carboxen/polydimethylsiloxane (DVB/CAR/PDMS), is critical and depends on the polarity and volatility of the target analyte. nih.govsrce.hr

Derivatization Methods for Enhanced GC-MS Detection

Direct analysis of alcohols like this compound by GC-MS can sometimes be challenging due to their polarity, which can lead to poor peak shape (tailing) and low sensitivity. nih.gov Chemical derivatization is a strategy used to overcome these issues by converting the polar hydroxyl (-OH) group into a less polar, more volatile derivative. jfda-online.com This improves chromatographic behavior and detection limits. jfda-online.com

Common derivatization reactions for alcohols include:

Silylation: The active hydrogen of the hydroxyl group is replaced by a trimethylsilyl (B98337) (TMS) group using reagents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA). research-solution.com

Acylation: The alcohol is converted to an ester using reagents such as acetic anhydride (B1165640) or more reactive fluorinated anhydrides like pentafluoropropionic anhydride (PFPA). jfda-online.commdpi.com

Reagent ClassExample ReagentTarget Functional GroupResulting Derivative
Silylating Agents BSTFA, TMCS-OHTrimethylsilyl (TMS) ether
Acylating Agents Acetic Anhydride, PFPA-OHAcetate or Pentafluoropropionyl ester
Alkylating Agents PFBBr-OHPentafluorobenzyl (PFB) ether

This table outlines common derivatization reagents used to improve the GC-MS analysis of compounds with active hydrogen groups, such as this compound. jfda-online.comresearch-solution.com

Liquid Chromatography-Mass Spectrometry (LC-MS) and Ultra-High Performance Variants

Liquid chromatography-mass spectrometry (LC-MS) is an alternative and complementary technique to GC-MS. researchgate.net It is particularly useful for analyzing compounds that are not sufficiently volatile for GC or are thermally unstable. While this compound is amenable to GC, LC-MS can be employed for its analysis within complex, non-volatile matrices. nih.gov Ultra-High Performance Liquid Chromatography (UHPLC or UPLC) systems use columns with smaller particles, leading to significantly faster analysis times and higher resolution compared to conventional HPLC. frontiersin.orgub.edunih.gov

For a non-polar compound like this compound, reversed-phase chromatography using a C18 or C8 column is typically employed. frontiersin.org Detection by mass spectrometry requires an interface that can ionize the analyte as the mobile phase exits the column. Atmospheric pressure chemical ionization (APCI) is often more suitable than electrospray ionization (ESI) for relatively non-polar molecules of low to moderate mass. ub.edu

Chiral Chromatography for Enantiomeric Purity Assessment

The methyl group at the third carbon position of this compound creates a chiral center, meaning the molecule can exist as two non-superimposable mirror images called enantiomers: (R)-3-Methyldodecan-1-ol and (S)-3-Methyldodecan-1-ol. Since enantiomers have identical physical properties except for their interaction with polarized light, they cannot be separated by standard chromatographic techniques. ajol.info

Chiral chromatography is specifically designed to resolve enantiomers. gcms.cz This can be achieved in two primary ways:

Direct Separation: Using a chiral stationary phase (CSP) in either a GC or LC column. gcms.cz For GC, CSPs often consist of cyclodextrin (B1172386) derivatives. gcms.cz

Indirect Separation: The enantiomeric mixture is first reacted with a chiral derivatizing agent to form diastereomers. These diastereomers have different physical properties and can be separated on a standard (achiral) column. ajol.info For example, chiral alcohols can be derivatized and their enantiomeric excess determined by chiral HPLC. nih.gov Research on the closely related compound 2-methyldodecan-1-ol has shown that its enantiomers can be successfully separated and their purity determined by HPLC on a chiral column after derivatization. nih.gov

ParameterCondition for Chiral Separation of a Branched Alcohol nih.gov
Technique Chiral High-Performance Liquid Chromatography (HPLC)
Column Chiralcel OD-H
Mobile Phase Hexane/Isopropanol mixture
Detection UV Detector
Note The alcohol was first converted to a derivative to facilitate separation and detection. nih.gov

This table shows an example of conditions used for the chiral separation of a similar compound, (S)- and (R)-2-methyldodecan-1-ol, which demonstrates a viable approach for assessing the enantiomeric purity of this compound. nih.gov

Spectroscopic Characterization Techniques

Spectroscopy is used to elucidate the molecular structure of this compound. Infrared (IR) and Nuclear Magnetic Resonance (NMR) spectroscopy are the most common techniques used for structural confirmation.

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in a molecule. thermofisher.com The IR spectrum of this compound would be characterized by two key absorptions:

A strong, broad absorption band in the region of 3600-3300 cm⁻¹, which is characteristic of the O-H stretching vibration of the alcohol group. pressbooks.pub

A strong absorption in the 1050-1150 cm⁻¹ region, corresponding to the C-O stretching vibration. pressbooks.pub

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule.

¹H NMR: In the proton NMR spectrum, the hydrogens on the carbon attached to the hydroxyl group (-CH₂OH) would appear as a deshielded signal, typically between 3.4 and 4.5 ppm. pressbooks.pub The methyl branch (-CH₃) would appear as a doublet, and the long alkyl chain would produce a complex series of overlapping signals in the upfield region (approx. 0.8-1.6 ppm). youtube.com

¹³C NMR: In the carbon NMR spectrum, the carbon atom bonded to the hydroxyl group (-CH₂OH) is deshielded and would absorb in the 50-80 ppm range. pressbooks.pub The carbons of the alkyl chain would resonate at higher fields (further to the right in the spectrum).

Atom Position (Hypothetical) Predicted ¹³C Shift (ppm) Predicted ¹H Shift (ppm) ¹H Multiplicity
C1 (-CH₂OH)~61~3.6Triplet
C2 (-CH₂)~39~1.5Multiplet
C3 (-CH-)~37~1.4Multiplet
C4-C11 (-CH₂-)~23-32~1.2-1.3Multiplet
C12 (-CH₃)~14~0.9Triplet
3-Methyl (-CH₃)~20~0.9Doublet
-OHN/AVariable (e.g., 1-5)Singlet (broad)

This table provides predicted ¹H and ¹³C NMR chemical shifts for this compound based on general principles for aliphatic alcohols. pressbooks.pubyoutube.comrsc.org Actual values may vary depending on the solvent and experimental conditions.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation (e.g., ¹H NMR, ¹³C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural elucidation of organic molecules like this compound. nih.govemerypharma.com By analyzing the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C (carbon-13), a detailed map of the molecular structure can be constructed. bbhegdecollege.com

¹H NMR Spectroscopy: In a ¹H NMR spectrum of this compound, the various protons in the molecule would give rise to distinct signals. The chemical shift, integration (signal area), and multiplicity (splitting pattern) of these signals provide crucial information. For instance, the protons on the carbon bearing the hydroxyl group (C1) are expected to appear as a characteristic triplet in the downfield region (around 3.6 ppm) due to the deshielding effect of the adjacent oxygen atom and coupling with the neighboring CH₂ group. The integration of this signal would correspond to two protons. Conversely, the methyl protons (at C3-methyl and C12) would appear as a doublet and a triplet, respectively, in the upfield region (around 0.8-0.9 ppm).

¹³C NMR Spectroscopy: A ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. Each unique carbon atom in this compound would produce a distinct signal. The carbon atom attached to the hydroxyl group (C1) is typically the most deshielded of the aliphatic carbons, appearing around 60-70 ppm. The other carbon signals would be distributed in the upfield region, and their precise shifts would confirm the branched structure. Techniques like Distortionless Enhancement by Polarization Transfer (DEPT) can be used to differentiate between CH, CH₂, and CH₃ groups, further aiding in the complete assignment of the carbon skeleton. magritek.com

Expected ¹H and ¹³C NMR Chemical Shifts for this compound

PositionExpected ¹H NMR Shift (ppm)Expected ¹³C NMR Shift (ppm)
1 (-CH₂OH)~3.6 (t)~61-63
2 (-CH₂)~1.5~37-39
3 (-CH)~1.4~34-36
C3-Methyl (-CH₃)~0.9 (d)~19-21
4-11 (-CH₂-)~1.2-1.3~22-32
12 (-CH₃)~0.8 (t)~14

Note: The values are estimates based on general principles and data for similar long-chain alcohols. Actual values may vary depending on the solvent and other experimental conditions. (t) = triplet, (d) = doublet.

Mass Spectrometry (MS) Fragmentation Analysis

Mass spectrometry (MS) is a powerful technique that measures the mass-to-charge ratio (m/z) of ionized molecules. When coupled with Gas Chromatography (GC-MS), it is highly effective for identifying and quantifying volatile compounds like this compound. The process involves ionizing the molecule, which often causes it to break apart into characteristic fragments. This fragmentation pattern serves as a molecular fingerprint. chemguide.co.ukuomustansiriyah.edu.iq

For a primary alcohol like this compound, common fragmentation pathways include:

Loss of Water: A peak corresponding to the molecular ion minus 18 Da (M-18) is often observed due to the facile elimination of a water molecule. libretexts.org

Alpha-Cleavage: The bond between the C1 and C2 carbons can break, leading to the formation of a stable [CH₂OH]⁺ ion with an m/z of 31. libretexts.org This is a characteristic fragment for primary alcohols.

Alkane Fragmentation: The long hydrocarbon chain will also fragment, producing a series of peaks separated by 14 Da (corresponding to CH₂ groups). The branching at the C3 position will influence the relative abundance of certain fragments, helping to pinpoint the location of the methyl group. chemguide.co.uk

Expected Key Mass Spectrometry Fragments for this compound

m/z ValueProposed Fragment IdentityFragmentation Pathway
200[C₁₃H₂₈O]⁺Molecular Ion (M⁺)
182[C₁₃H₂₆]⁺Loss of H₂O
155[C₁₁H₂₃]⁺Cleavage at C2-C3 bond
43[C₃H₇]⁺Represents propyl fragments
31[CH₂OH]⁺Alpha-cleavage

Note: The molecular ion peak for long-chain alcohols can be weak or absent in some cases. uomustansiriyah.edu.iq The base peak (most intense) would likely result from a stable carbocation formed during fragmentation.

Sample Preparation and Extraction Techniques for Complex Biological and Environmental Matrices

The accurate analysis of this compound from complex samples, such as biological tissues or environmental media, is critically dependent on the sample preparation stage. mdpi.com The goal is to isolate and concentrate the analyte while removing interfering substances from the matrix. helsinki.fi

For biological matrices like plasma or tissue homogenates, which are rich in lipids and proteins, common techniques include:

Liquid-Liquid Extraction (LLE): This classic method uses immiscible solvents to partition the analyte from the sample. For instance, a Folch or Bligh and Dyer extraction using chloroform/methanol (B129727) mixtures can effectively extract lipids, including long-chain alcohols, from tissues. mdpi.com

Solid-Phase Extraction (SPE): SPE has become a popular and often more reproducible alternative to LLE. mdpi.com It uses a solid sorbent packed in a cartridge to selectively retain the analyte from the liquid sample. For compounds like long-chain alcohols, reverse-phase sorbents (e.g., C18) or specialized polymer-based cartridges (e.g., Waters Oasis HLB) are effective for extraction from aqueous environments. mdpi.comspectroscopyonline.com

For environmental matrices such as water or soil, where the compound may be present as a volatile or semi-volatile organic compound (VOC), different approaches are used:

Solid-Phase Microextraction (SPME): SPME is a solvent-free technique where a fused-silica fiber coated with a stationary phase is exposed to the sample (either directly immersed or in the headspace). helsinki.fiquantanalitica.com The analytes adsorb onto the fiber and are then thermally desorbed into the injector of a GC. This method is excellent for concentrating trace levels of VOCs from water or air. tandfonline.com

Purge and Trap (Dynamic Headspace Sampling): This technique is highly sensitive for volatile compounds in liquid or solid samples. thermofisher.comthermofisher.com An inert gas is bubbled through the sample, stripping the volatile analytes, which are then collected on an adsorbent trap. The trap is subsequently heated to release the compounds for GC analysis. thermofisher.com

Chemometric and Metabolomic Approaches in Conjunction with Analytical Data

When this compound is part of a complex mixture of compounds, such as in flavor profiles, environmental samples, or metabolomic studies, interpreting the vast amount of data generated by techniques like GC-MS requires advanced computational methods.

Chemometrics employs statistical and mathematical tools to extract meaningful information from chemical data. rsc.org

Multivariate Analysis: Techniques like Principal Component Analysis (PCA) and Partial Least Squares (PLS) can be used to analyze entire chromatograms or spectra. These methods can help identify patterns, classify samples based on their chemical profiles, and build predictive models. For example, chemometrics could be used to correlate the concentration of this compound and other volatile compounds with the quality or origin of a product like Baijiu. mdpi.com

Multivariate Curve Resolution (MCR): MCR methods, such as MCR-ALS (Alternating Least Squares), are powerful for resolving co-eluting peaks in chromatography, allowing for the deconvolution of pure component spectra and concentration profiles from complex data matrices. rsc.org

Metabolomics is the large-scale study of small molecules (metabolites) within cells, biofluids, tissues, or organisms. In a metabolomic workflow, this compound would be one of potentially thousands of detected metabolites. spectroscopyonline.com Targeted metabolomics would specifically quantify this compound and a predefined set of related compounds. spectroscopyonline.com Untargeted metabolomics seeks to measure as many metabolites as possible to find biomarkers or understand metabolic pathways affected by a certain condition. The identification of this compound in such a study could point to its involvement in specific biological processes, such as lipid metabolism. spectroscopyonline.com

Environmental Fate and Ecological Impact Research of 3 Methyldodecan 1 Ol

Biodegradation Pathways and Microbial Degradation Studies

The environmental persistence of an organic compound is largely determined by its susceptibility to biodegradation. For 3-methyldodecan-1-ol, as a branched long-chain alcohol, its degradation is an important area of research. Studies on similar long-chain alcohols (LCA) and branched alcohols indicate that they are generally biodegradable, though the rate and mechanism can be influenced by structural features like chain branching. ontosight.aiontosight.aieuropa.eu

Aerobic Degradation: Under aerobic conditions (in the presence of oxygen), the primary degradation pathway for a primary alcohol like this compound begins with oxidation. The terminal alcohol group is first oxidized to an aldehyde (3-methyldodecanal), which is subsequently oxidized to the corresponding carboxylic acid (3-methyldodecanoic acid). This conversion is a common metabolic step for primary alcohols.

Anaerobic Degradation: In anoxic environments like deep sediment layers, anaerobic degradation (in the absence of oxygen) becomes the primary breakdown mechanism. otto.de While specific pathways for this compound are not detailed, the known mechanisms for other long-chain hydrocarbons involve activation by addition to another organic molecule. A common pathway is the addition of fumarate (B1241708) to the hydrocarbon, catalyzed by enzymes like benzylsuccinate synthase, which has been observed for aromatic hydrocarbons and may be analogous for some alkanes. aropha.com Following this initial activation step, the molecule is further broken down through processes like beta-oxidation, ultimately leading to mineralization. Studies on a range of linear alcohols (up to C18) have demonstrated that they are degradable under anaerobic conditions. oecd.org

The biodegradation of this compound is not carried out by a single microbial species but by diverse microbial consortia present in soil and water. These communities work in concert to break down the compound.

Aerobic Microorganisms: A wide variety of bacteria and fungi found in environments such as wastewater treatment plants are capable of degrading long-chain alcohols. europa.eu The key enzymes initiating the aerobic pathway are alcohol dehydrogenases and aldehyde dehydrogenases, which catalyze the initial oxidation steps.

Anaerobic Microorganisms: In anaerobic sediments, degradation is performed by a complex consortium. This often includes fermentative bacteria (e.g., from the phyla Clostridia and Bacteroidetes) that break down complex organic matter into simpler compounds. otto.de These products are then utilized by other groups, such as sulfate-reducing bacteria (e.g., Desulfobacteraceae and Desulfobulbaceae) and methanogenic archaea, which complete the degradation process. otto.de

Aerobic and Anaerobic Degradation Mechanisms

Environmental Distribution and Transport Mechanisms

The way this compound moves through and partitions between air, water, soil, and sediment is governed by its physicochemical properties. As a C13 alcohol, it is characterized by low water solubility and a hydrophobic nature. ontosight.aiontosight.ai

Due to its long, nonpolar alkyl chain, this compound is expected to have a strong affinity for organic matter in soil and sediment. This partitioning behavior is quantified by the organic carbon-water (B12546825) partition coefficient (Koc). A high Koc value indicates that the substance will adsorb strongly to soil and sediment particles, making it relatively immobile in these compartments. chemsafetypro.com For the related substance group, isotridecanol (B73481), the Koc has been reported to be high, suggesting strong adsorption and low mobility. windows.netelma-ultrasonic.comfishersci.com Fugacity modeling for long-chain alcohols (C10 and above) predicts that when released to water, they will predominantly partition into the sediment. santos.com

Table 1: Soil Adsorption Coefficient for Related C13 Branched Alcohols

ParameterValueInterpretationSource
Soil Organic Carbon-Water Partition Coefficient (Koc)>5000Strong adsorption to soil/sediment; immobile windows.netelma-ultrasonic.com

Volatilization describes the transfer of a chemical from water or soil to the air. This process is governed by the substance's vapor pressure and its Henry's Law constant. wikipedia.orgcopernicus.org The estimated Henry's Law constant for the linear isomer, 1-tridecanol, is 1.3 x 10⁻⁴ atm-m³/mol, which suggests that volatilization from water surfaces can occur. nih.gov However, the strong adsorption of branched C13 alcohols to soil and sediment (as indicated by the high Koc value) is expected to significantly reduce the rate of volatilization from these media. elma-ultrasonic.com

Should this compound enter the atmosphere, it is expected to exist primarily in the vapor phase. Its atmospheric fate would then be determined by reaction with photochemically-produced hydroxyl radicals, a common degradation pathway for volatile organic compounds in the air, leading to a relatively short atmospheric half-life.

Adsorption and Desorption in Soil and Sediment Matrices

Bioaccumulation Potential in Aquatic and Terrestrial Ecosystems

Bioaccumulation refers to the accumulation of a chemical in an organism to a concentration higher than that in the surrounding environment. thegoodscentscompany.com A substance's potential to bioaccumulate is often initially screened using its octanol-water partition coefficient (Kow), with higher values indicating greater potential.

The estimated XlogP3 (a computed value for Log Kow) for the related isomer 11-methyldodecan-1-ol is 5.4, suggesting a high potential for bioaccumulation based on this parameter alone. europa.eu However, for long-chain alcohols, Log Kow is often a poor predictor of actual bioaccumulation. windows.net Numerous studies have shown that these substances are readily metabolized and eliminated by organisms, which significantly reduces their bioconcentration factor (BCF), the ratio of the chemical's concentration in an organism to that in the water. santos.com

Data for ethoxylated isotridecanol show that BCF values in fish are well below the regulatory thresholds for concern. santos.comsantos.com The measured BCF values are significantly lower than what would be predicted from the Log Kow, indicating that this compound and related branched alcohols have a low potential to bioaccumulate in aquatic food webs. santos.comsantos.com Consequently, these substances are not considered to be Persistent, Bioaccumulative, and Toxic (PBT). windows.netsantos.com

Table 2: Bioaccumulation Data for Related C13 Branched Alcohols

ParameterValueOrganismInterpretationSource
Bioconcentration Factor (BCF)<5 to 387.5 L/kgFishLow to moderate bioaccumulation potential; does not meet screening criteria for a bioaccumulative substance. santos.comsantos.comsantos.com

Research on Environmental Remediation Strategies (e.g., Bioremediation) for this compound

While specific research on the environmental remediation of this compound is not extensively documented, the broader category of long-chain alcohols (LCOHs) and branched-chain alcohols, to which it belongs, has been the subject of environmental studies. These studies primarily focus on biodegradation as a key mechanism for their removal from the environment. The information presented here is based on research conducted on structurally similar compounds, such as isotridecanol and other C12-C15 branched alcohols, to infer potential remediation strategies for this compound.

Bioremediation, which utilizes microorganisms to break down environmental pollutants, is a promising strategy for environments contaminated with LCOHs. The biodegradability of these compounds is a critical factor in their environmental persistence and the feasibility of bioremediation.

Detailed Research Findings

Research indicates that long-chain alcohols are generally susceptible to biodegradation. oecd.org Studies on a range of linear and branched LCOHs have demonstrated their rapid and extensive breakdown by environmental microorganisms. For instance, alcohols with carbon chain lengths from C6 to C22 are reported to biodegrade rapidly, with half-lives in the order of minutes. usda.gov

The structure of the alcohol, particularly the degree of branching, can influence the rate of biodegradation. While linear alcohols are readily degraded, highly branched structures may exhibit slower degradation rates. exxonmobilchemical.comcore.ac.uk However, even branched-chain alcohols like those in the C12-C15 range have been found to be readily biodegradable. europa.eu The initial step in the aerobic degradation of these alcohols is often the oxidation of the alcohol to an aldehyde, followed by further oxidation to a carboxylic acid, which can then enter the β-oxidation pathway for complete mineralization. mdpi.com

In the context of soil contamination, surfactant-enhanced remediation is a technology that can be applied. Surfactants can increase the solubility and mobility of hydrophobic organic compounds like long-chain alcohols, making them more accessible to degrading microorganisms. mdpi.com

The following table summarizes findings on the biodegradability of alcohols structurally related to this compound.

Table 1: Biodegradation of Structurally Related Long-Chain Alcohols

Compound/MixtureCarbon Chain LengthBranchingBiodegradation FindingSource
Alcohols, C12-15C12-C15Branched and LinearReadily biodegradable. europa.eu
Isotridecanol, ethoxylatedC13BranchedReadily biodegradable; 75% degradation in 28 days (OECD 301B test). santos.com
Long-Chain AlcoholsC10-C15Linear and slightly branchedRapidly removed from test medium, attributed to metabolism by algae and bacteria. europa.eu
Long-Chain Alcohols≤ C14LinearPass levels for ready biodegradation reached within the 10-day window. europa.eu
Long-Chain AlcoholsC16-C18LinearAchieved ready test pass levels, but not within the 10-day window. europa.eu

The ecological impact of these alcohols is also a consideration for any remediation strategy. While generally having low toxicity, some branched alcohols can be toxic to aquatic organisms. For example, isotridecanol is classified as toxic to aquatic life, which underscores the importance of effective remediation to mitigate potential environmental risks.

The following table presents ecotoxicity data for a related branched C13 alcohol.

Table 2: Ecotoxicity of Isotridecanol (Branched C13 Alcohol)

OrganismTestEndpointValueSource
Aquatic LifeAcute Toxicity-Very toxic
Freshwater EcosystemsRisk Assessment-Does not pose a significant ecological risk when used within regulated limits.

Future Research Directions and Applications of 3 Methyldodecan 1 Ol in Specialized Fields

Computational Chemistry and Molecular Modeling Studies

Future investigations leveraging computational chemistry and molecular modeling are poised to unlock a deeper understanding of 3-methyldodecan-1-ol and its derivatives. These in silico approaches offer a powerful, resource-efficient means to predict molecular properties, elucidate reaction pathways, and guide the rational design of new functional molecules.

Structure-Activity Relationship (SAR) Investigations for Biological Functions

A significant area of interest for this compound is its role as a versatile chiral building block, or chiron, for the synthesis of methyl-branched insect pheromones. pherobase.comacs.orgresearchgate.netacs.org The biological activity of these pheromones is often highly dependent on their specific stereochemistry and the precise location of methyl branches. nih.govrsc.orgrsc.org

Computational SAR studies can systematically probe the structural features of pheromones derived from this compound that are critical for their function. By modeling the interaction between various synthesized pheromone analogs and their corresponding insect olfactory receptors, researchers can identify key binding interactions. For instance, molecular docking simulations could predict how changes in the methyl group position or the chirality at the C-3 carbon affect the binding affinity and orientation of the molecule within the receptor's binding pocket. nih.govresearchgate.net Such studies are crucial, as even subtle structural changes can significantly diminish or eliminate the pheromonal response. nih.gov

Future research could focus on creating a computational model of an insect olfactory receptor known to bind with pheromones derived from this compound. This model would allow for the virtual screening of a library of related structures, prioritizing the synthesis of only the most promising candidates for field testing. nih.gov This approach accelerates the discovery of more potent and selective pheromones for applications in integrated pest management. researchgate.netresearchgate.net

Table 1. Structural Comparison for SAR Studies
CompoundKey Structural FeaturePotential Impact on Biological Activity
This compound Primary alcohol, Methyl branch at C-3Precursor chirality and structure dictate final pheromone shape.
(4R,8R)-DimethyldecanalAldehyde, Two chiral methyl branchesA known insect pheromone synthesized from a this compound derivative. researchgate.net
(S)-14-Methyloctadec-1-eneAlkene, Single chiral methyl branchA sex pheromone whose synthesis can be achieved using a this compound based chiron. pherobase.com
Isomeric AnalogsMethyl branch at C-2, C-4, etc.Altered fit in receptor binding pocket, likely leading to reduced or no activity. nih.gov

Mechanistic Studies of Reactions and Interactions

Molecular modeling is an invaluable tool for investigating the mechanisms of chemical reactions at the atomic level. acs.orgacs.orguio.no For this compound, a primary alcohol, key reactions include esterification to form pheromone acetates and oxidation to the corresponding aldehyde or carboxylic acid. tandfonline.com

Future computational work could employ Density Functional Theory (DFT) to model the transition states and reaction energy profiles for these transformations. nih.govacs.org This would provide detailed insights into the reaction pathways, helping to optimize conditions such as catalyst choice, temperature, and solvent to improve yields and minimize byproducts. For example, modeling the iridium-catalyzed alkylation of amines with alcohols could provide a framework for understanding similar transformations with this compound, revealing the role of the ligand and the nature of the catalytic cycle. acs.org

Furthermore, molecular dynamics simulations can be used to study the non-covalent interactions of this compound in different environments. This includes its behavior at interfaces, its interaction with lipid bilayers (a key aspect of pheromone transport and perception), and its aggregation properties in solution. nih.govnih.gov Understanding these interactions is fundamental to formulating effective pheromone dispensers and predicting the compound's environmental fate.

Development of Novel Synthetic Routes and Sustainable Production Methods

The practical application of this compound and its derivatives, particularly in large-scale uses like pest management, necessitates efficient and environmentally responsible production methods. Future research will likely focus on moving away from complex, multi-step chemical syntheses toward greener and more sustainable alternatives.

Green Chemistry Principles in Alcohol Synthesis

The established synthesis of chiral this compound derivatives often involves multiple steps, including the use of protecting groups and stoichiometric reagents, which can generate significant waste. pherobase.comresearchgate.netacs.org Applying the principles of green chemistry offers a roadmap for developing more sustainable synthetic routes. researchgate.netresearchgate.netsigmaaldrich.comacs.org

Future research should aim to:

Improve Atom Economy : Develop catalytic routes that maximize the incorporation of atoms from reactants into the final product, minimizing waste. acs.org The Wittig reaction, used in some pheromone syntheses, has inherently poor atom economy, and replacing it with catalytic cross-coupling methods would be a significant improvement. tandfonline.com

Use Safer Solvents : Replace hazardous solvents like chlorinated hydrocarbons with greener alternatives such as supercritical fluids, ionic liquids, or even water. researchgate.netacs.org

Employ Catalysis : Shift from stoichiometric reagents (e.g., strong oxidants or reductants) to selective catalytic systems. acs.org For instance, developing a selective catalytic oxidation of this compound to the corresponding aldehyde would be preferable to using traditional chromium-based reagents. tandfonline.com

Utilize Biocatalysis : Leverage enzymes, which operate under mild conditions and exhibit high selectivity, thereby reducing the need for protecting groups and minimizing side reactions. acs.orgucm.es Lipase-catalyzed resolution has already been successfully used to prepare chiral synthons for pheromone synthesis. researchgate.netnih.gov

Table 2. Analysis of a Synthetic Route via Green Chemistry Principles
Green Chemistry PrincipleApplication/Challenge in SynthesisFuture Research Direction
Atom Economy Multi-step syntheses with protecting groups lower overall atom economy. acs.orgDesign convergent syntheses; use catalytic reactions.
Catalysis vs. Stoichiometric Use of stoichiometric reagents like CrO3 for oxidation is common. tandfonline.comDevelop selective, reusable catalysts for oxidation and C-C bond formation.
Safer Solvents Traditional organic solvents are often used for extraction and reaction.Explore enzymatic reactions in aqueous media or solvent-free conditions. researchgate.net
Reduce Derivatives Protection of the alcohol group (e.g., as a tetrahydropyranyl ether) is a common step. pherobase.comacs.orgEmploy chemo- and regioselective enzymes to avoid protection/deprotection steps. acs.org

Engineering Biosynthetic Pathways for Enhanced Production

Metabolic engineering of microorganisms like Escherichia coli and Saccharomyces cerevisiae presents a highly promising avenue for the sustainable production of branched-chain fatty alcohols from renewable feedstocks like glucose. frontiersin.orgnih.gov While the biosynthesis of straight-chain fatty alcohols is well-established, the production of specific branched-chain isomers like this compound requires significant engineering efforts. d-nb.infonih.govd-nb.info

Future research in this area will involve a modular engineering approach: d-nb.info

Precursor Supply : Enhance the intracellular pools of the specific α-keto acid precursors needed to initiate branched-chain fatty acid synthesis.

Branched-Chain Elongation : Introduce and optimize a heterologous enzyme system, such as a branched-chain-acyl-CoA-specific β-ketoacyl-acyl-carrier protein synthase (FabH), to initiate fatty acid synthesis with a branched starter unit. d-nb.infonih.gov The native fatty acid synthesis (FAS) pathway of the host organism would then elongate this starter unit.

Conversion to Alcohol : Express a highly active enzyme cascade to convert the final branched-chain acyl-ACP or acyl-CoA into this compound. This typically involves an acyl-ACP reductase (AAR) to form the aldehyde, followed by an alcohol dehydrogenase (ADH) to produce the final alcohol. frontiersin.org

A key challenge is to outcompete the host's highly efficient straight-chain fatty acid biosynthesis. nih.gov This may require deleting competing native enzymes and carefully balancing the expression of the 10-15 genes in the engineered pathway to achieve high titers and specificity. d-nb.info Success in this field could lead to a fermentation-based manufacturing process for this compound and other valuable branched-chain oleochemicals. d-nb.infoconicet.gov.ar

Exploration of this compound and its Derivatives as Chemical Probes

Beyond their direct application as semiochemicals, derivatives of this compound could be developed as sophisticated chemical probes to investigate the molecular mechanisms of insect olfaction. The high specificity of pheromone-receptor interactions makes them an ideal system for designing targeted probes. nih.gov

Future research could focus on synthesizing modified versions of pheromones derived from this compound. These probes could incorporate various tags:

Isotopic Labels : Replacing hydrogen with deuterium (B1214612) or carbon-12 with carbon-13 would create heavier analogs that are chemically identical but distinguishable by mass spectrometry. These could be used in competitive binding assays to quantify receptor affinity and in metabolic studies to trace the fate of the pheromone in the insect.

Fluorescent Tags : Attaching a small fluorophore to a non-critical position of the molecule would allow for direct visualization of binding to olfactory receptors in tissues or on single cells using advanced microscopy techniques.

Photoaffinity Labels : Incorporating a photoreactive group (e.g., an azide (B81097) or benzophenone) would enable the probe to bind to the receptor and then, upon exposure to UV light, form a permanent covalent bond. This allows for the isolation and identification of the specific receptor protein that binds the pheromone.

The development of such chemical probes, derived from the versatile this compound scaffold, would provide powerful tools for fundamental research in neurobiology and chemical ecology, helping to unravel the complexities of how insects perceive and process chemical signals from their environment.

Table of Mentioned Compounds

Integration with Systems Biology and Advanced Metabolomics for Comprehensive Understanding

The study of this compound is increasingly benefiting from its integration into systems biology and advanced metabolomics, providing a holistic view of its biosynthesis, regulation, and interaction within biological systems. These approaches move beyond the study of the single molecule to understanding its role within the complex network of cellular processes.

Metabolomic studies, which involve the comprehensive analysis of all small-molecule metabolites in a biological sample, have identified various methyl-branched alcohols in diverse organisms. For instance, related compounds like 4-methyl-dodecan-1-ol have been detected in the volatile profiles of fungi such as Amanita rubescens during different developmental stages, suggesting a role in fungal metabolism or chemical communication. mdpi.com Similarly, the analysis of volatile organic compounds (VOCs) from microorganisms like Malassezia furfur has revealed the presence of numerous alcohols, including 3-methylbutan-1-ol, highlighting the importance of lipid composition in the growth medium on the metabolic output. semanticscholar.org The field of extracellular metabolomics, or "metabolite footprinting," offers a powerful, non-invasive way to study the secreted metabolites of microorganisms, like this compound, providing insights into their metabolic state and response to environmental cues. mdpi.com

From a systems biology perspective, the focus is on understanding and engineering the biosynthetic pathways that produce branched-chain fatty alcohols. Microorganisms like Escherichia coli and the yeast Saccharomyces cerevisiae have been engineered to produce these valuable compounds. nih.govnih.gov This involves a modular engineering approach where the metabolic pathway is divided into distinct modules: an α-keto acid synthesis module, an acyl-ACP generation module, and an alcohol formation module. d-nb.info By overexpressing, deleting, or modifying genes within these modules, researchers can optimize the flux towards the desired branched-chain fatty alcohol. nih.govd-nb.info

For example, the production of branched-chain fatty alcohols relies on the availability of branched-chain α-keto acid precursors and the subsequent action of enzymes like β-ketoacyl-ACP synthase (FabH), fatty acyl-ACP reductases (FAR), or carboxylic acid reductases (CAR). nih.govd-nb.info Systems biology approaches utilize genomic and transcriptomic data to identify bottlenecks in these pathways and to model the metabolic network, thereby guiding genetic engineering strategies for improved production titers and specificity. nih.gov The biosynthesis of branched-chain fatty acids and alcohols in bacteria is a key area of study, as these organisms possess the necessary enzymatic machinery to introduce methyl branches, unlike many higher organisms which primarily produce straight-chain fatty acids. rsc.org

Future research will likely focus on further elucidating the regulatory networks governing the biosynthesis of this compound and other branched-chain lipids. Advanced metabolomic techniques, such as liquid chromatography-mass spectrometry (LC-MS) based profiling, will be crucial for quantifying the dynamic changes in metabolite pools and identifying previously unknown intermediates and byproducts. nih.gov This comprehensive understanding at a systems level is essential for harnessing microbial cell factories for the sustainable production of specialized oleochemicals like this compound.

Potential in Advanced Biomaterials and Niche Chemical Applications (excluding direct commercial product formulation)

The unique structural characteristics of this compound, particularly its chirality and its nature as a long-chain fatty alcohol, open up significant potential in the realms of advanced biomaterials and specialized chemical synthesis.

A primary niche application for this compound is its use as a chiral building block, or "chiron," in the asymmetric synthesis of complex bioactive molecules. acs.org Specifically, the protected derivative, (R)- and (S)-12-(tetrahydropyranyloxy)-3-methyldodecan-1-ol, has been identified as a versatile intermediate for the synthesis of methyl-branched insect pheromones. acs.orgpherobase.com Pheromones are highly specific chemical signals used for communication between members of the same species, and their synthesis requires high stereochemical purity to be effective. The use of chemoenzymatic methods, which combine chemical synthesis with biocatalysis, has been instrumental in producing these chiral synthons with high enantioselectivity. researchgate.netrsc.org For example, lipases and alcohol dehydrogenases are employed to resolve racemic mixtures or to perform stereoselective reductions, yielding the desired enantiomer of a precursor alcohol. rsc.org The resulting chiral this compound derivatives can then be used to construct the carbon skeleton of various insect pheromones, such as those for the smaller tea tortrix moth (Adoxophyes sp.). pherobase.comresearchgate.net

Beyond pheromones, the principles of using chiral methyl-branched alcohols as synthons extend to the synthesis of other complex natural products. researchgate.net The controlled introduction of stereocenters is a fundamental challenge in organic chemistry, and versatile chirons derived from compounds like this compound are valuable tools for chemists. researchgate.net Chemoenzymatic strategies are increasingly being adopted to create these building blocks efficiently, reducing the reliance on lengthy and complex traditional synthetic routes. chemistryviews.orgbeilstein-journals.org

In the field of advanced biomaterials, the long aliphatic chain and the hydroxyl functional group of this compound suggest potential for its incorporation into novel materials. While direct research on this compound in biomaterials is nascent, the properties of related fatty alcohols provide a basis for future exploration. Long-chain alcohols are amphiphilic molecules that can self-assemble and be incorporated into lipid-based structures like liposomes or lipid nanoparticles. researchgate.net The methyl branch in this compound could influence the packing and fluidity of lipid bilayers, potentially modulating the properties of drug delivery vehicles. For instance, modifications to the lipid tails of carrier molecules have been shown to enhance the solubility and efficacy of encapsulated drugs like paclitaxel. researchgate.net The chirality of this compound could also introduce specific recognition properties or influence the morphology of self-assembled biomaterials. Furthermore, the hydroxyl group allows for esterification or etherification, enabling it to be chemically grafted onto polymer backbones or other multifunctional compounds to create crosslinked biomaterials with tailored properties such as biodegradability and hydrophobicity. google.com

Q & A

Basic: What safety protocols are recommended for handling 3-Methyldodecan-1-ol in laboratory settings?

Methodological Answer:
Researchers should adhere to the following safety measures:

  • Personal Protective Equipment (PPE): Wear nitrile gloves, chemical-resistant lab coats, and safety goggles to prevent skin/eye contact .
  • Ventilation: Use fume hoods to avoid inhalation of vapors, as similar long-chain alcohols can cause respiratory irritation .
  • Spill Management: Absorb spills with inert materials (e.g., sand, vermiculite) and dispose of as hazardous waste. Avoid water spray to prevent environmental contamination .
  • Emergency Procedures: For skin contact, rinse immediately with water for 15 minutes. For eye exposure, use eyewash stations and seek medical attention .

Basic: How can researchers characterize the purity of this compound post-synthesis?

Methodological Answer:
Key analytical techniques include:

  • Gas Chromatography-Mass Spectrometry (GC-MS): To confirm molecular weight and detect volatile impurities .
  • Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR to verify structural integrity and identify stereochemical impurities.
  • High-Performance Liquid Chromatography (HPLC): Reverse-phase HPLC with UV detection for quantifying purity against a reference standard.
  • Melting Point Analysis: Compare observed melting points with literature values to assess crystallinity and purity.

Basic: What are the optimal storage conditions for this compound to prevent degradation?

Methodological Answer:

  • Container: Store in airtight, chemically resistant containers (e.g., amber glass) to minimize oxidation and moisture absorption .
  • Environment: Keep in a cool (<25°C), dry, and well-ventilated area away from oxidizers and ignition sources .
  • Stability Monitoring: Periodically test stored samples via FT-IR or GC-MS to detect degradation products like aldehydes or ketones .

Advanced: What strategies are effective in resolving contradictory data regarding the ecological toxicity of this compound?

Methodological Answer:

  • Controlled Ecotoxicity Assays: Conduct standardized tests (e.g., OECD 201/202 for aquatic toxicity) under varying pH, temperature, and salinity to isolate confounding factors .
  • Comparative Analysis: Benchmark results against structurally similar alcohols (e.g., dodecan-1-ol) to identify trends in bioaccumulation or biodegradability .
  • Statistical Modeling: Apply multivariate regression to assess the impact of experimental variables (e.g., solvent choice, organism species) on toxicity outcomes .

Advanced: How to design experiments to study the oxidative stability of this compound under varying conditions?

Methodological Answer:

  • Oxidative Stressors: Expose the compound to controlled oxygen levels, UV radiation, or radical initiators (e.g., AIBN) to simulate degradation pathways .
  • Analytical Endpoints: Monitor oxidation products (e.g., ketones, carboxylic acids) using GC-MS or FT-IR. Quantify hydroperoxides via iodometric titration .
  • Kinetic Studies: Track reaction rates under different temperatures to calculate activation energy and predict shelf-life stability.

Advanced: What are the challenges in synthesizing this compound with high enantiomeric purity, and how can they be addressed?

Methodological Answer:

  • Chiral Catalysis: Use asymmetric hydrogenation with chiral ligands (e.g., BINAP-Ru complexes) to enhance enantioselectivity .
  • Solvent Optimization: Test polar aprotic solvents (e.g., DMF, THF) to improve reaction yields and reduce racemization.
  • Enantiomeric Excess (ee) Analysis: Employ chiral HPLC columns or polarimetry to quantify ee. Adjust reaction parameters iteratively based on results .

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